N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)benzenesulfonamide
Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Studies
A series of new sulfonamides was synthesized, demonstrating significant potential in scientific research applications, particularly in the areas of cytotoxicity, tumor specificity, and enzyme inhibition. These compounds were crafted from various substituted benzaldehydes, leading to derivatives with notable activities, including strong inhibition of human carbonic anhydrase isoforms hCA I and II. The 3,4,5-trimethoxy and 4-hydroxy derivatives exhibited intriguing cytotoxic activities, suggesting their potential in anti-tumor studies (Gul et al., 2016).
Celecoxib Derivatives as Multi-target Agents
Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives were synthesized from celecoxib, showing promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were evaluated for their therapeutic potential, with certain compounds exhibiting significant activity against human tumor cell lines, and displaying modest inhibition of HCV NS5B RdRp activity. This research underscores the potential of celecoxib derivatives in developing new therapeutic agents (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibitors with Anticancer Potential
Another study synthesized benzenesulfonamide derivatives and investigated their cytotoxic and carbonic anhydrase (CA) inhibitory effects. One compound in particular showed high tumor selectivity and potency selectivity expression (PSE) values, highlighting its potential as a lead compound for novel anticancer agents. These synthesized sulfonamides displayed strong inhibition of hCA IX and XII, indicating their selectivity and potential therapeutic benefits in cancer treatment (Gul et al., 2016).
Antibreast Cancer Agents
Pyrazoline derivatives were synthesized and evaluated for their potential as anti-breast cancer agents through molecular docking and dynamic studies. One specific compound demonstrated binding energy comparable to the positive control of Doxorubicin, indicating its potential development as an anti-breast cancer agent (Putri et al., 2021).
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-28-17-9-7-15(8-10-17)19-13-20(22-30(26,27)18-5-3-2-4-6-18)23(21-19)16-11-12-29(24,25)14-16/h2-10,13,16,22H,11-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEOISLHQHEOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118287 | |
Record name | N-[3-(4-Methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170562-91-0 | |
Record name | N-[3-(4-Methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170562-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(4-Methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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